1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(furan-3-carbonyl)piperidin-4-ylamine. This intermediate is subsequently reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cinnamamide
Uniqueness
1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQZESIWOXLULL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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